3-Methyl-4-n-propoxyphenyl methyl sulfide
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Overview
Description
3-Methyl-4-n-propoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-n-propoxyphenyl methyl sulfide typically involves the reaction of 3-methyl-4-n-propoxyphenol with a suitable methylating agent in the presence of a sulfur source. Commonly used methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-n-propoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group or the propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-n-propoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-n-propoxyphenyl methyl sulfide exerts its effects depends on the specific context of its use. In chemical reactions, the sulfur atom can act as a nucleophile or an electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their function through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfide: Similar structure but lacks the propoxy group.
Ethyl phenyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Propyl phenyl sulfide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
3-Methyl-4-n-propoxyphenyl methyl sulfide is unique due to the presence of both a methyl group and a propoxy group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
2-methyl-4-methylsulfanyl-1-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-7-12-11-6-5-10(13-3)8-9(11)2/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJRLDRSQMVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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